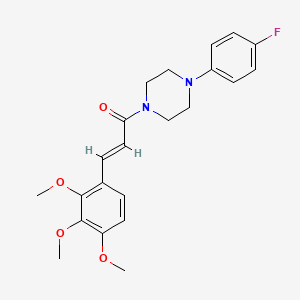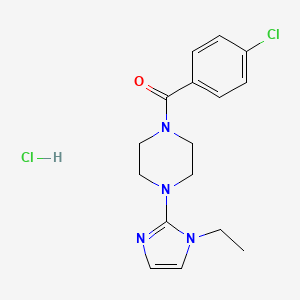
(E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BTA-EG6 and has been extensively studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Chemical Synthesis and Rearrangements
- Research on acrylamide derivatives reveals their involvement in complex chemical reactions such as O,N and N,N double rearrangements, highlighting their utility in synthesizing novel organic compounds with potential applications in various fields, including materials science and drug discovery (Yokoyama, Hatanaka, & Sakamoto, 1985).
Corrosion Inhibition
- Acrylamide derivatives have been studied for their role as corrosion inhibitors, particularly for metals in acidic environments. These compounds demonstrate significant efficacy in protecting metals from corrosion, indicating their potential industrial applications in metal preservation and maintenance (Abu-Rayyan et al., 2022).
Cytotoxicity and Anticancer Activity
- Certain acrylamide compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This research suggests the potential of acrylamide derivatives in developing new anticancer agents (Hassan, Hafez, & Osman, 2014).
Synthesis of Pyrimidine Derivatives
- Studies have focused on the synthesis of novel pyrimidine and fused pyrimidine derivatives from acrylamide compounds, exploring their potential biological activities. This underscores the importance of acrylamide derivatives in medicinal chemistry and drug development (Mahmoud et al., 2011).
Mechanofluorochromic Properties
- Acrylamide derivatives have been synthesized to study their mechanofluorochromic properties, revealing how structural modifications can influence optical behaviors. This research highlights the potential of such compounds in creating smart materials for sensors and optical devices (Song et al., 2015).
Chiral Stationary Phases
- The synthesis and characterization of macroporous silica modified with acrylamide derivatives for potential application as chiral stationary phases in chromatography have been explored. This indicates the role of acrylamide derivatives in enhancing the selectivity and efficiency of chromatographic separations (Tian et al., 2010).
Propriétés
IUPAC Name |
(E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-26-18-9-7-16(8-10-18)11-17(13-22)20(25)24-21-23-14-19(27-21)12-15-5-3-2-4-6-15/h2-11,14H,12H2,1H3,(H,23,24,25)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUXTNCCIIHDHM-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2630241.png)


![(2Z)-2-{[(4-nitrophenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B2630249.png)
![[2-(4-Methylpiperazin-1-yl)cyclopentyl]methanamine](/img/structure/B2630250.png)

![methyl 2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2630252.png)

![N-[2-(2-Adamantyl)-2-oxoethyl]prop-2-enamide](/img/structure/B2630255.png)
![(E)-4-(Dimethylamino)-N-(1H-pyrrolo[2,3-b]pyridin-6-ylmethyl)but-2-enamide](/img/structure/B2630256.png)
![4-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2630257.png)
![(2,5-Dimethylfuran-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2630260.png)
![N-[4-[(Z)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]phenyl]acetamide](/img/structure/B2630261.png)
![1-[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carboxylic acid](/img/structure/B2630262.png)